![molecular formula C17H19ClN2O2S B2487641 2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride CAS No. 1707367-92-7](/img/structure/B2487641.png)
2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C17H19ClN2O2S and its molecular weight is 350.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- 2-(4-Azulenyl)ethanamine derivatives, analogs of biologically active amines, were synthesized through reactions involving methyleneammonium salts and sodium derivatives, demonstrating the compound's utility in creating nonbenzenoid analogs of biologically active amines. These compounds showed considerable inhibition to cyclic AMP-phosphodiesterase in vitro, indicating potential biological activity (Kurokawa, 1983).
Antibacterial Properties :
- A study focused on the synthesis of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, showcasing the antibacterial potential of these compounds. The synthesized compounds were found to be potent antibacterial agents, indicating the relevance of such derivatives in antibacterial research (Abbasi et al., 2015).
Enzymatic Inhibition and Structural Analysis :
- The synthesis of 5-Methyl-6-acetyl Substituted Indole and Gramine derivatives involved a sequence of reactions leading to the creation of structurally unique molecules. These structures were linked through hydrogen bonds, indicating potential for enzymatic inhibition studies (Kukuljan, Kranjc, & Perdih, 2016).
Toxicokinetics and Analytical Toxicology :
- A study on NBOMe derivatives, structurally related to 2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride, highlighted the importance of understanding drug-drug interactions and elimination routes. The study's focus on toxicokinetic data helps in identifying substance abuse and intoxication cases (Richter et al., 2019).
Biofilm Inhibition and Cytotoxicity :
- Novel N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized and evaluated for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. The synthesized molecules exhibited suitable inhibitory action against biofilms and displayed mild cytotoxicity (Abbasi et al., 2020).
Synthesis of Derivatives for Receptor Agonists :
- An efficient synthesis of 5-HT 1A agonists was described, where the key step involved a Friedel-Crafts acylation of 1-p-toluenesulfonyl)indol-4-acetyl chloride. This research indicates the compound's relevance in creating potential receptor agonists (Lin et al., 1994).
Safety and Hazards
Zukünftige Richtungen
Given the limited information available on “2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride”, there are many potential directions for future research. These could include exploring its synthesis, understanding its chemical reactivity, investigating its potential biological activity, and assessing its safety profile .
Eigenschaften
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S.ClH/c1-13-2-6-16(7-3-13)22(20,21)19-11-9-15-5-4-14(8-10-18)12-17(15)19;/h2-7,9,11-12H,8,10,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDKMOPGYLNYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

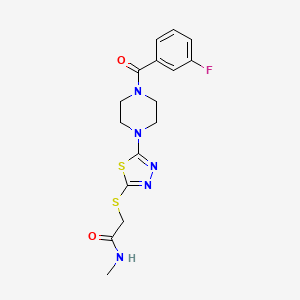
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)
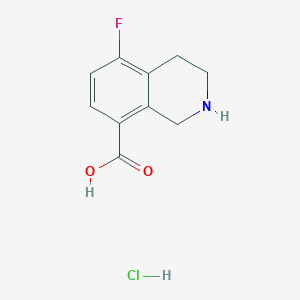
![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)
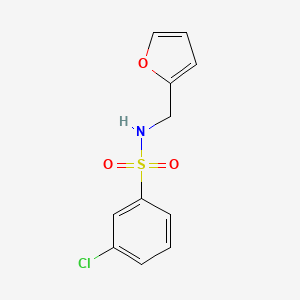
![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)

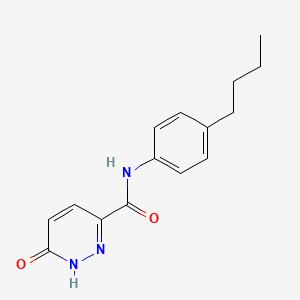
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B2487576.png)
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)

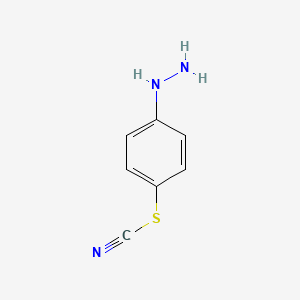
![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2487581.png)
